2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-difluorophenyl)-1H-pyrazol-4-yl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3-[1-(2-cyanoethyl)-3-(3,4-difluorophenyl)-1H-pyrazol-4-yl]prop-2-enoic acid is a complex organic compound notable for its varied applications in chemistry, biology, medicine, and industry
Synthetic Routes and Reaction Conditions:
Synthesis of the Intermediate Pyrazole: The initial step often involves preparing the 1H-pyrazol-4-yl core. This is typically achieved through the cyclization of suitable hydrazines with 1,3-diketones.
Addition of Difluorophenyl Group: The 3,4-difluorophenyl group is introduced via nucleophilic substitution reactions, often using difluorobenzene derivatives.
Cyanoethylation: The cyanoethyl group is added through Michael addition reactions, utilizing cyanoethylating agents under controlled pH and temperature conditions.
Final Formulation: The cyano group and enoic acid moiety are introduced in the final steps through Knoevenagel condensation reactions, ensuring the formation of the conjugated system.
Industrial Production Methods: While laboratory-scale syntheses might rely on batch processes, industrial production could involve continuous flow techniques to enhance yield and efficiency. The choice of solvents, catalysts, and purification methods such as chromatography or crystallization are optimized to suit large-scale manufacturing.
Types of Reactions:
Oxidation: Oxidative conditions can lead to the transformation of cyano groups into carboxylic acids or amides.
Reduction: Reduction reactions can target the cyano groups, potentially converting them into amines or aldehydes.
Substitution: The difluorophenyl ring can undergo electrophilic aromatic substitutions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, Jones reagent.
Reduction: Lithium aluminum hydride, hydrogenation catalysts.
Substitution: Electrophiles like nitric acid, sulfuric acid under controlled temperature.
Major Products:
Oxidation: Carboxylic acids, amides.
Reduction: Amines, aldehydes.
Substitution: Nitro, sulfonic acid derivatives.
Scientific Research Applications
Chemistry: The compound is often explored for its unique reactivity and stability, serving as a building block for synthesizing more complex molecules.
Biology: Its derivatives have shown potential in biochemical assays as enzyme inhibitors or substrates due to the presence of the cyano and fluorophenyl groups.
Medicine: Research has indicated its potential use in developing pharmaceuticals, particularly as a scaffold for anti-inflammatory and anticancer agents.
Industry: Utilized in the synthesis of specialty chemicals, polymers, and advanced materials, owing to its versatile functional groups.
Mechanism of Action
The compound exerts its effects by interacting with various molecular targets such as enzymes, receptors, and nucleic acids. The cyano groups can engage in hydrogen bonding and dipole interactions, while the difluorophenyl moiety enhances lipophilicity and membrane permeability, influencing its biological activity and pharmacokinetics.
Comparison with Similar Compounds
1H-pyrazol-4-yl derivatives with different substituents.
3,4-difluorophenyl substituted compounds.
Cyanoethyl derivatives in different chemical contexts.
Hope this deep dive into 2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-difluorophenyl)-1H-pyrazol-4-yl]prop-2-enoic acid satisfies your curiosity!
What’s your particular area of interest? Chemistry, biology, or maybe another avenue?
Properties
IUPAC Name |
(E)-2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-difluorophenyl)pyrazol-4-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N4O2/c17-13-3-2-10(7-14(13)18)15-12(6-11(8-20)16(23)24)9-22(21-15)5-1-4-19/h2-3,6-7,9H,1,5H2,(H,23,24)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZKOLHOMUUEFO-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN(C=C2C=C(C#N)C(=O)O)CCC#N)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=NN(C=C2/C=C(\C#N)/C(=O)O)CCC#N)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.